molecular formula C32H24AlClN12+4 B1196050 Clal-1,11,15,25-tmpypa CAS No. 150437-07-3

Clal-1,11,15,25-tmpypa

Cat. No.: B1196050
CAS No.: 150437-07-3
M. Wt: 639 g/mol
InChI Key: RKDLBSMLNAYWIZ-UHFFFAOYSA-M
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Description

Clal-1,11,15,25-tmpypa (systematic name: 1,11,15,25-tetrahydroxy-4,8,18,22-di(bridged dipropyl carboxyl) copper phthalocyanine) is a structurally complex phthalocyanine derivative synthesized for advanced material applications. Its molecular formula is C₃₈H₁₆N₈O₁₂Cu, featuring a central copper ion coordinated within a macrocyclic phthalocyanine core. The compound is distinguished by hydroxyl (-OH) and bridged dipropyl carboxyl (-OOC-CH₂-CH₂-COO-) substituents at specific peripheral positions, enhancing its solubility and electrochemical activity .

Properties

CAS No.

150437-07-3

Molecular Formula

C32H24AlClN12+4

Molecular Weight

639 g/mol

IUPAC Name

aluminum;5,17,23,35-tetramethyl-2,11,20,29,35,38,39,40-octaza-5,17,23-triazonia-37-azanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10(40),11,13(18),14,16,19(39),20,22(27),23,25,28(38),29,31,33-nonadecaene;chloride

InChI

InChI=1S/C32H24N12.Al.ClH/c1-41-13-5-9-17-21(41)29-35-25(17)33-26-19-11-7-15-43(3)23(19)31(37-26)40-32-24-20(12-8-16-44(24)4)28(38-32)34-27-18-10-6-14-42(2)22(18)30(36-27)39-29;;/h5-16H,1-4H3;;1H/q+2;+3;/p-1

InChI Key

RKDLBSMLNAYWIZ-UHFFFAOYSA-M

SMILES

CN1C=CC=C2C1=C3[N-]C2=NC4=NC(=NC5=NC(=NC6=NC(=N3)C7=C6C=CC=[N+]7C)C8=C5[N+](=CC=C8)C)C9=C4C=CC=[N+]9C.[Al+3].[Cl-]

Canonical SMILES

CN1C=CC=C2C1=C3[N-]C2=NC4=NC(=NC5=NC(=NC6=NC(=N3)C7=C6C=CC=[N+]7C)C8=C5[N+](=CC=C8)C)C9=C4C=CC=[N+]9C.[Al+3].[Cl-]

Synonyms

chloroaluminium-1,11,15,25-tetramethyl-tetrapyridinoporphyrazine
chloroaluminum-1,11,15,25-tetramethyl-tetrapyrido-porphyrazine
ClAl-1,11,15,25-TMPyPa

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Phthalocyanines are widely studied for their tunable electronic and optical properties. Below, Clal-1,11,15,25-tmpypa is compared to other phthalocyanine derivatives based on structural features, solubility, and functional performance.

Structural and Functional Group Analysis

Compound Substituents Key Functional Groups Solubility
This compound 4,8,18,22: Bridged dipropyl carboxyl; 1,11,15,25: Hydroxyl Carboxyl (-COOH), Hydroxyl (-OH) High (polar solvents)
Unsubstituted Cu-phthalocyanine None None Low (aggregates in solution)
Sulfonated phthalocyanines Sulfonic acid (-SO₃H) groups Sulfonic acid Excellent (aqueous)
Alkyl-chain phthalocyanines Long alkyl chains (e.g., -C₈H₁₇) Alkyl Moderate (organic solvents)

Electrochemical and Optical Performance

Property This compound Sulfonated Cu-Pc Alkyl Cu-Pc
Q-band λₘₐₓ (nm) ~680–700 (solvent-dependent) ~660–670 ~670–690
Redox Potential (V vs. Ag/AgCl) Cu²⁺/Cu⁺: -0.45 to -0.50 Cu²⁺/Cu⁺: -0.30 to -0.40 Cu²⁺/Cu⁺: -0.50 to -0.60
Fluorescence Quantum Yield Moderate (enhanced by carboxyl) Low (quenched by -SO₃H) High (alkyl reduces aggregation)

Discussion of Key Differences

Solubility : The carboxyl and hydroxyl groups in this compound improve solubility in polar solvents compared to unsubstituted phthalocyanines, though sulfonated derivatives remain superior in aqueous media .

Electrochemical Activity: The bridged carboxyl groups facilitate electron-withdrawing effects, shifting redox potentials positively relative to alkyl-substituted analogs .

Aggregation Behavior : Unlike alkyl phthalocyanines, this compound exhibits reduced aggregation due to steric hindrance from branched substituents, enhancing fluorescence efficiency .

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